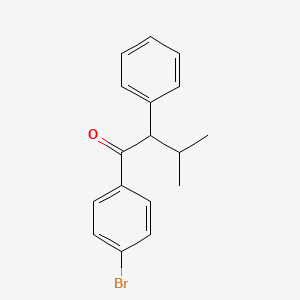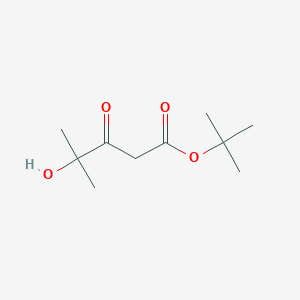
Pentanoic acid, 4-hydroxy-4-methyl-3-oxo-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanoic acid, 4-hydroxy-4-methyl-3-oxo-, 1,1-dimethylethyl ester is an organic compound with a complex structure. It is a derivative of pentanoic acid, characterized by the presence of a hydroxy group, a methyl group, and a keto group on the pentanoic acid backbone, with an esterification at the terminal carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 4-hydroxy-4-methyl-3-oxo-, 1,1-dimethylethyl ester typically involves esterification reactions. One common method is the reaction of 4-hydroxy-4-methyl-3-oxopentanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanoic acid, 4-hydroxy-4-methyl-3-oxo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a keto group.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-methyl-3,4-dioxopentanoic acid.
Reduction: Formation of 4-hydroxy-4-methyl-3-hydroxypentanoic acid.
Substitution: Formation of various substituted esters or amides.
Applications De Recherche Scientifique
Pentanoic acid, 4-hydroxy-4-methyl-3-oxo-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of pentanoic acid, 4-hydroxy-4-methyl-3-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The hydroxy and keto groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pentanoic acid, 4-hydroxy-4-methyl-3-oxo-, methyl ester
- Pentanoic acid, 4-methyl-3-oxo-, ethyl ester
- Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester
Uniqueness
Pentanoic acid, 4-hydroxy-4-methyl-3-oxo-, 1,1-dimethylethyl ester is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and influences its reactivity and interactions with other molecules. This makes it distinct from other similar compounds that may have different ester groups or substituents.
Propriétés
Numéro CAS |
61603-73-4 |
|---|---|
Formule moléculaire |
C10H18O4 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
tert-butyl 4-hydroxy-4-methyl-3-oxopentanoate |
InChI |
InChI=1S/C10H18O4/c1-9(2,3)14-8(12)6-7(11)10(4,5)13/h13H,6H2,1-5H3 |
Clé InChI |
JPSLCLINRCKJTA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CC(=O)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethoxy)-2-diazonio-3-oxidoprop-2-enoate](/img/structure/B14590935.png)
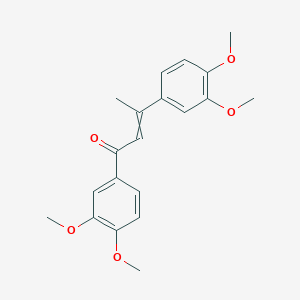
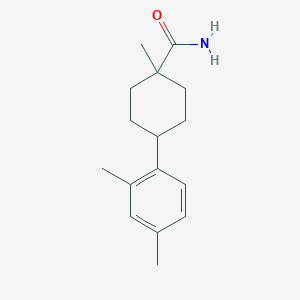
![N-[2-(Cyanomethyl)phenyl]-4-methoxybenzamide](/img/structure/B14590957.png)
![Dimethyl[(trimethylsilyl)methyl]silyl--mercury (2/1)](/img/structure/B14590959.png)


![Sulfuric acid--2-{[(4-aminophenyl)methyl]amino}-N-phenylethane-1-sulfonamide (1/2)](/img/structure/B14590981.png)
![4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14590994.png)
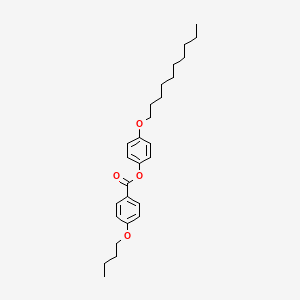

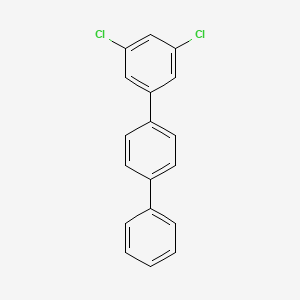
![Hexanal, 3-[(phenylmethyl)thio]-](/img/structure/B14591011.png)
